3-nitrobenzenesulfonic Acid Hydrate
Overview
Description
3-Nitrobenzenesulfonic Acid Hydrate is an organic compound with the molecular formula C6H7NO6S. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Nitrobenzenesulfonic Acid Hydrate is an organic nitro compound
Mode of Action
It’s known that it’s often used as an oxidizing agent and catalyst in organic synthesis . This suggests that it may interact with its targets by inducing oxidation reactions, leading to changes in the targets’ structure and function.
Pharmacokinetics
It’s known that it’s a crystalline solid that is soluble in water , which suggests that it could be absorbed and distributed in the body through aqueous biological fluids. Its metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment . Additionally, its stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzenesulfonic Acid Hydrate is typically synthesized by the sulfonation of nitrobenzene. The process involves dissolving nitrobenzene in concentrated sulfuric acid and heating the mixture to around 80°C. Subsequently, 65% oleum is added, and the reaction is completed by heating the mixture to 105°C for about 9 hours . This method ensures the formation of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often neutralized with lime and filtered to remove impurities, resulting in the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or catalytic hydrogenation.
Substitution: The sulfonic acid group can participate in substitution reactions, forming derivatives like sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions:
Reduction: Iron filings or hydrogen gas in the presence of a catalyst.
Substitution: Chlorosulfonic acid for sulfonyl chloride formation.
Major Products:
Reduction: 3-Aminobenzenesulfonic acid.
Substitution: 3-Nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Nitrobenzenesulfonic Acid: Similar structure but with the nitro group at the fourth position.
2-Nitrobenzenesulfonic Acid: Nitro group at the second position, leading to different reactivity and applications.
Uniqueness: 3-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific positioning of the nitro group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in certain synthetic pathways and industrial applications .
Properties
IUPAC Name |
3-nitrobenzenesulfonic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEALYGHSZTSEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-96-8 | |
Record name | Benzenesulfonic acid, 3-nitro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79326-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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